N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

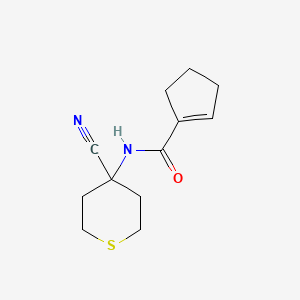

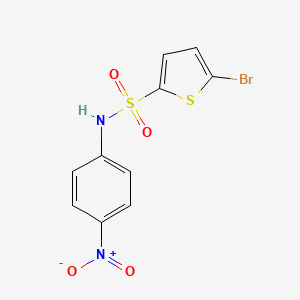

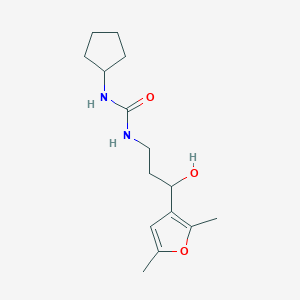

The molecular structure of “N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide” consists of a cyclopentene ring attached to a carboxamide group and a cyanothianyl group. The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide” are not available, similar compounds have been studied in model reactions of radical-chain oxidation . These studies help understand the mechanism of action of a wide class of derivatives, including those molecules possessing two or more active centers .Aplicaciones Científicas De Investigación

Selective Hydrogenation Processes

The use of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the highly selective hydrogenation of phenol and derivatives to cyclohexanone under mild conditions highlights the importance of catalytic processes in chemical synthesis. This method achieved high conversion and selectivity, demonstrating the potential for the application of similar compounds in the catalysis of selective hydrogenation reactions (Wang et al., 2011).

Heterocyclic Derivative Syntheses

The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcases the versatility of catalytic systems in constructing complex heterocycles from simple precursors, a principle that could be applied to the synthesis of N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide derivatives (Bacchi et al., 2005).

Imaging Agents for Neuroinflammation

The development of PET imaging agents targeting CSF1R for the imaging of reactive microglia and neuroinflammation illustrates the application of specialized compounds in biomedical imaging. Although not directly related, the synthesis and functionalization of compounds like N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide could potentially be explored for similar biomedical applications (Horti et al., 2019).

Antiviral Activity of Thiazole C-nucleosides

The synthesis and evaluation of thiazole nucleosides for antiviral activity against various viruses, and as inhibitors of purine nucleotide biosynthesis, demonstrate the therapeutic potential of heterocyclic compounds. This research area could benefit from the exploration of novel compounds with similar or improved biological activities (Srivastava et al., 1977).

Propiedades

IUPAC Name |

N-(4-cyanothian-4-yl)cyclopentene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c13-9-12(5-7-16-8-6-12)14-11(15)10-3-1-2-4-10/h3H,1-2,4-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMECAVSIZKJUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)NC2(CCSCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2887552.png)

![7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887559.png)

![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)

![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)